Calcium channel-modulator-1

Description

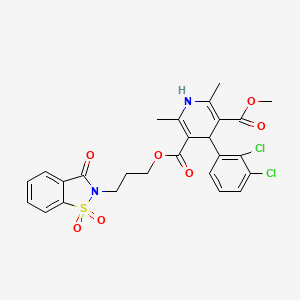

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-O-methyl 5-O-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propyl] 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Cl2N2O7S/c1-14-20(25(32)36-3)22(17-9-6-10-18(27)23(17)28)21(15(2)29-14)26(33)37-13-7-12-30-24(31)16-8-4-5-11-19(16)38(30,34)35/h4-6,8-11,22,29H,7,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYDIZPHIUSZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl2N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Calcium Channel-Modulator-1 (CCM-1)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Voltage-gated calcium channels (VGCCs) are fundamental transmembrane proteins that convert membrane depolarization into intracellular calcium transients, initiating a wide array of physiological processes.[1][2] This document provides a comprehensive technical overview of the mechanism of action for a novel investigational molecule, Calcium Channel-Modulator-1 (CCM-1), a potent and selective antagonist for the L-type voltage-gated calcium channel. We will detail its molecular interactions, downstream signaling effects, and the key experimental protocols used for its characterization. All quantitative data are summarized for clarity, and signaling pathways and experimental workflows are visually represented.

Core Mechanism of Action

CCM-1 exerts its pharmacological effect by directly interacting with L-type calcium channels (LTCCs), which are critical in regulating cardiovascular function.[3][4]

-

Target Specificity: CCM-1 is a highly selective antagonist of the L-type calcium channel, a member of the CaV1 subfamily. These channels are prevalent in cardiac muscle, smooth muscle, and pancreatic cells.[3]

-

Molecular Binding: The primary binding site for CCM-1 is on the pore-forming α1 subunit of the LTCC complex.[5] This subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). CCM-1 binds to a specific site within this structure, allosterically modulating channel function.

-

Functional Effect: Upon binding, CCM-1 stabilizes the calcium channel in a non-conducting, inactivated state. This state-dependent binding means CCM-1 has a higher affinity for channels that are in depolarized (open or inactivated) states.[6] By preventing the voltage-dependent opening of the channel pore, CCM-1 effectively blocks the influx of extracellular Ca²⁺ into the cell. This reduction in intracellular calcium concentration is the primary mechanism behind its physiological effects, which include relaxation of vascular smooth muscle (vasodilation) and a reduction in the force of cardiac contraction (negative inotropy).[7]

Quantitative Data Presentation

The pharmacological profile of CCM-1 has been quantified through a series of standardized in vitro assays.

Table 1: Binding Affinity of CCM-1 for the L-type Calcium Channel

This table summarizes data from competitive radioligand binding assays used to determine the affinity of CCM-1 for its target.

| Parameter | Radioligand | Tissue/Cell Preparation | Value |

| Kᵢ (inhibition constant) | [³H]PN200-110 | Rat brain membranes | 15 pM |

| IC₅₀ (vs. 15 pM [³H]GVIA) | [¹²⁵I]GVIA | Rat brain membranes | 13 pM[8] |

Table 2: Electrophysiological Effects of CCM-1 on L-type Ca²⁺ Current

This table presents data from whole-cell patch-clamp experiments, quantifying the inhibitory effect of CCM-1 on channel function.

| Parameter | Cell Line | Experimental Condition | Value |

| IC₅₀ (Current Inhibition) | HEK293 expressing human CaV1.2 | Holding potential: -100 mV | 0.142 nM[9] |

| Voltage-dependence of Inactivation (V₅₀) | Rat cardiomyocytes | 1 µM CCM-1 | Shift from -35 mV to -50 mV |

| Effect on Action Potential Duration (APD₅₀) | Rabbit Purkinje fibers | 1 µM CCM-1 | Shortened[9] |

Signaling Pathways and Modulation by CCM-1

The influx of calcium through LTCCs initiates critical downstream signaling cascades. CCM-1's mechanism is centered on the blockade of this initial step.

References

- 1. Voltage-Gated Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Voltage-gated calcium channels (Ca<sub>V</sub>) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage-gated calcium channel - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. What are L-type calcium channel blockers and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: Calcium-Modulating Cyclophilin Ligand (CAMLG/CAML)

An In-depth Technical Guide on the Function of Calcium Channel Modulators: CAMLG and CALHM1

Introduction

The term "Calcium channel-modulator-1" can refer to two distinct proteins with different cellular locations and functions: Calcium-Modulating Cyclophilin Ligand (CAMLG), also known as CAML, and Calcium Homeostasis Modulator 1 (CALHM1). This guide provides a comprehensive overview of the core functions, associated signaling pathways, and experimental methodologies for each of these important modulators of calcium signaling and cellular homeostasis.

Calcium-Modulating Cyclophilin Ligand (CAMLG or CAML) is an integral membrane protein residing in the endoplasmic reticulum (ER). It is a versatile signaling molecule involved in a range of biological processes, from protein trafficking to immune response.

Core Functions of CAMLG

CAMLG has been identified to play crucial roles in several key cellular activities:

-

Post-translational Insertion of Tail-Anchored (TA) Proteins: CAMLG acts as a receptor for the TRC40 protein, which is the mammalian homolog of the yeast Get3 ATPase. This interaction is essential for the insertion of newly synthesized TA proteins into the ER membrane. TA proteins are a class of membrane proteins characterized by a single C-terminal transmembrane domain.[1]

-

T-Cell Activation and Survival: CAMLG is critical for the survival of T cells following their activation via the T-cell receptor (TCR). While CAMLG-deficient T cells can initiate the activation process, they exhibit reduced proliferation and undergo cell death.[2] This implicates CAMLG in a vital survival function downstream of T-cell activation.[2]

-

Regulation of GABA(A) Receptor Trafficking: CAMLG interacts with the gamma2 subunit of GABA(A) receptors. This interaction is important for the accumulation and functional expression of these receptors at postsynaptic inhibitory synapses.[3] Depletion of CAMLG leads to a reduction in GABA-evoked currents and synaptic function due to impaired recycling of endocytosed GABA(A) receptors back to the cell surface.[3]

-

Calcium Signal Transduction: CAMLG is a participant in the calcium signal transduction pathway. It binds to cyclophilin B and acts downstream of the T-cell receptor and upstream of calcineurin, leading to an influx of calcium.[4][5]

Signaling Pathways Involving CAMLG

The diverse functions of CAMLG are mediated through its participation in distinct signaling and trafficking pathways.

Experimental Protocols

The functional characterization of CAMLG has been achieved through a variety of molecular and cellular biology techniques.

| Experiment | Methodology | Purpose |

| Immunoprecipitation | Cell lysates from transfected cells or brain tissue are incubated with an antibody specific to CAMLG. The antibody-protein complexes are then captured, and the interacting proteins (e.g., GABA(A) receptors) are identified by Western blotting.[3] | To identify proteins that physically interact with CAMLG. |

| shRNA-mediated Knockdown | Short hairpin RNAs (shRNAs) targeting CAMLG mRNA are introduced into neurons to reduce the expression of the CAMLG protein. The functional consequences, such as changes in GABA-evoked currents, are then measured using electrophysiology.[3] | To study the loss-of-function phenotype of CAMLG. |

| T-cell Activation and Proliferation Assays | T cells from tamoxifen-inducible CAML knockout mice are stimulated with anti-CD3 and anti-CD28 antibodies. Cell proliferation is measured by assays such as CFSE dilution, and cell viability is assessed using viability dyes and flow cytometry.[2] | To determine the role of CAMLG in T-cell activation, proliferation, and survival. |

Part 2: Calcium Homeostasis Modulator 1 (CALHM1)

Calcium Homeostasis Modulator 1 (CALHM1), formerly known as FAM26C, is a plasma membrane ion channel that plays a significant role in neuronal excitability and taste signaling.[6][7] Unlike CAMLG, CALHM1 is a pore-forming subunit of an ion channel.[8][9][10]

Core Functions of CALHM1

CALHM1 is a unique ion channel with distinct regulatory mechanisms and physiological roles:

-

Voltage and Extracellular Calcium Gating: The gating of the CALHM1 channel is allosterically regulated by both membrane voltage and the concentration of extracellular Ca²⁺ ([Ca²⁺]o).[6][7] At physiological [Ca²⁺]o (around 1.5 mM) and resting membrane potentials, the channel is closed. Depolarization or a reduction in [Ca²⁺]o increases the channel's open probability.[6][7]

-

Ion Permeability: CALHM1 forms a large pore (~14 Å in diameter) that is permeable to both cations and anions, including Ca²⁺ and ATP.[6][7]

-

Neuronal Excitability: In the brain, CALHM1 is involved in modulating the excitability of cortical neurons, particularly in response to low extracellular calcium levels.[6][7][8]

-

Taste Sensation: CALHM1 functions as an essential ATP release channel in type II taste bud cells, which are responsible for sensing sweet, bitter, and umami tastes. This ATP release is a form of nonsynaptic neurotransmitter release.[6][7]

Quantitative Data

| Parameter | Value | Context |

| IC₅₀ for Aortic Contraction | 0.8 µM | This value is attributed to a small molecule referred to as "this compound" in a commercial context, which may not be the CALHM1 protein itself but a compound that modulates its activity.[11] |

| Pore Diameter | ~14 Å | The functional pore diameter of the hexameric CALHM1 channel.[6][7] |

| Physiological [Ca²⁺]o | ~1.5 mM | The extracellular calcium concentration at which CALHM1 channels are typically closed at resting membrane potentials.[6][7] |

Signaling and Regulatory Mechanisms

The function of CALHM1 is intricately linked to changes in the cellular environment.

Experimental Protocols

The biophysical and physiological properties of CALHM1 have been elucidated using electrophysiological and molecular techniques.

| Experiment | Methodology | Purpose |

| Two-Electrode Voltage Clamp (TEVC) | CALHM1 is expressed in Xenopus oocytes. The membrane potential is clamped at various voltages, and ionic currents are recorded in response to changes in the extracellular ion composition (e.g., removal of Ca²⁺).[6] | To characterize the voltage- and ion-dependent gating properties of the CALHM1 channel. |

| Patch-Clamp Electrophysiology | This technique is applied to isolated taste bud cells or cultured neurons to record whole-cell currents. The effect of CALHM1 modulators or genetic knockout on these currents can be assessed.[12] | To measure CALHM1-like currents in native cells and understand their physiological role. |

| Calcium Imaging | Cells expressing CALHM1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2). Changes in intracellular calcium concentration are measured in response to stimuli such as the removal and re-addition of extracellular calcium.[10] | To visualize and quantify the influx of calcium through CALHM1 channels. |

| Genetic Knockout Models | Mice with a targeted deletion of the CALHM1 gene are generated. The physiological consequences, such as altered taste perception or neuronal excitability, are then studied in these animals.[8][12] | To determine the in vivo function of CALHM1. |

While both CAMLG and CALHM1 are associated with calcium modulation, they are functionally and structurally distinct entities. CAMLG is an ER-resident protein crucial for protein trafficking and immune cell survival, acting as a component of larger protein complexes. In contrast, CALHM1 is a pore-forming ion channel in the plasma membrane that directly gates the flow of ions in response to environmental cues. A clear understanding of the specific functions of each "this compound" is essential for researchers and drug development professionals targeting these pathways.

References

- 1. The emerging role of calcium-modulating cyclophilin ligand in posttranslational insertion of tail-anchored proteins into the endoplasmic reticulum membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium-Modulating Cyclophilin Ligand Is Essential for the Survival of Activated T Cells and for Adaptive Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcium-modulating cyclophilin ligand regulates membrane trafficking of postsynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium modulating ligand - Wikipedia [en.wikipedia.org]

- 5. genecards.org [genecards.org]

- 6. Calcium homeostasis modulator (CALHM) ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium homeostasis modulator (CALHM) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Calcium homeostasis modulator 1 (CALHM1) is the pore-forming subunit of an ion channel that mediates extracellular Ca2+ regulation of neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium homeostasis modulator 1 (CALHM1) is the pore-forming subunit of an ion channel that mediates extracellular Ca2+ regulation of neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Amlodipine, a Representative Calcium Channel Modulator

Disclaimer: The term "Calcium channel-modulator-1" does not correspond to a recognized scientific nomenclature. This guide will focus on Amlodipine (B1666008) , a widely studied and clinically significant dihydropyridine (B1217469) calcium channel blocker, as a representative example to fulfill the core requirements of the request.

Amlodipine is a third-generation dihydropyridine calcium channel blocker extensively used in the management of hypertension and angina pectoris. Its therapeutic success is attributed to its primary mechanism of action, which involves the inhibition of L-type calcium channels, supplemented by a complex interplay with other signaling pathways that afford cardiovascular protection.

Chemical Structure

Amlodipine is chemically described as 3-Ethyl-5-methyl (±)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate.[1] It is commonly used as a besylate salt, which is a white crystalline powder with a molecular weight of 567.1.[1]

-

Empirical Formula: C₂₀H₂₅ClN₂O₅·C₆H₆O₃S[1]

-

Chemical Name: 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[2]

Synthesis of Amlodipine

The most common and industrially scalable method for synthesizing Amlodipine is the Hantzsch pyridine (B92270) synthesis.[3] This reaction involves the condensation of an aldehyde (2-chlorobenzaldehyde), a β-ketoester, and a source of ammonia (B1221849) (methyl 3-aminocrotonate).[3][4] A prevalent industrial route employs a phthalimide-protected amino group to prevent side reactions, which is subsequently deprotected to yield the final Amlodipine molecule.[3][5]

An alternative approach involves an aza Diels-Alder reaction to construct the highly substituted 1,4-dihydropyridine (B1200194) core.[6]

General Synthesis Workflow (Hantzsch Reaction)

The following diagram illustrates a common synthetic pathway for Amlodipine, proceeding through a phthalimido-protected intermediate.

Caption: Hantzsch synthesis workflow for Amlodipine.

Quantitative Data: In Vitro Efficacy

The following table summarizes the inhibitory concentrations (IC₅₀) of Amlodipine on various calcium channel subtypes. Lower values indicate higher potency.

| Target Channel | Species/Tissue | IC₅₀ Value | Holding Potential | Reference |

| L-type Ca²⁺ Channel | Guinea Pig (Atria) | 2.4 µM | -100 mV | [7] |

| N-type Ca²⁺ Channel | Not Specified | 5.8 µM | -100 mV | [7] |

| T-type Ca²⁺ Channel | Guinea Pig (Atria) | 5.6 µM | Not Specified | [7] |

| L-type Ca²⁺ Channel | Rat (Aorta) | 1.9 nM | Depolarised | [8] |

| L-type Ca²⁺ Channel | Rat (Aorta) | 19.4 nM | 45 mM K⁺ | [8] |

| CaVAb (Bacterial) | Recombinant | 10 nM | After Depolarization | [9] |

The following table presents the pIC₅₀ (-log IC₅₀ M) values, indicating the potency of Amlodipine in human vascular and cardiac tissues.

| Tissue Type | Preparation | pIC₅₀ Value | Reference |

| Vascular | Human Small Arteries | 6.64 | [10] |

| Cardiac | Human Right Atrial Trabeculae | 5.94 | [10] |

Experimental Protocols

Hantzsch Synthesis of Phthalimidoamlodipine Intermediate

This protocol is a generalized representation based on established Hantzsch synthesis principles for dihydropyridines.[3]

-

Step 1: Knoevenagel Condensation:

-

Step 2: Dihydropyridine Ring Formation:

-

Step 3: Isolation and Purification:

Characterization of Synthesized Amlodipine

The structure and purity of the synthesized Amlodipine are confirmed using standard analytical techniques.[3]

-

High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase Preparation: A suitable mixture of acetonitrile (B52724) and a buffer solution is prepared and degassed.[3]

-

Standard and Sample Preparation: A standard solution of Amlodipine of known concentration and a sample solution of the synthesized product are prepared in the mobile phase.[3]

-

Analysis: The HPLC system is equilibrated with the mobile phase. Standard and sample solutions are injected, and the chromatograms are recorded. Purity is determined by comparing the peak area of Amlodipine to the total area of all peaks.[3]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of Amlodipine besylate is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[3]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz or higher).[3]

-

Data Processing: The raw data undergoes Fourier transformation, phase correction, and baseline correction to generate the final spectra for analysis.[3]

-

-

Mass Spectrometry (MS):

-

Sample Preparation: A stock solution of Amlodipine is prepared in a solvent like methanol (B129727) and diluted to an appropriate concentration.[3]

-

Chromatographic Separation: The sample is injected into an HPLC system coupled to a mass spectrometer and separated using a reversed-phase column.[3]

-

Mass Analysis: The mass spectrometer is operated in a suitable mode (e.g., electrospray ionization) to obtain the mass spectrum of the eluted compound, confirming its molecular weight.

-

Signaling Pathways and Mechanism of Action

Primary Mechanism: L-type Calcium Channel Blockade

Amlodipine's principal therapeutic effect is the inhibition of voltage-dependent L-type calcium channels, which are abundant in vascular smooth muscle and cardiac muscle.[11] It binds to both dihydropyridine and non-dihydropyridine sites, selectively blocking the influx of extracellular calcium ions.[12] This action is more pronounced in vascular smooth muscle cells, leading to peripheral arterial vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure.

The signaling cascade for smooth muscle contraction that Amlodipine disrupts is as follows:

-

Influx of Ca²⁺ through L-type channels.[13]

-

The Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK).[13][11]

-

MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin, resulting in vascular smooth muscle contraction.[13][11]

Amlodipine interrupts this pathway at the initial step by preventing Ca²⁺ influx.[13]

Caption: Amlodipine's primary mechanism of action.

Secondary Signaling Pathways

Beyond its primary role, Amlodipine exhibits pleiotropic effects, including anti-proliferative actions on vascular smooth muscle cells (VSMCs), which is a key process in the development of atherosclerosis. This is achieved, in part, through the inhibition of the p42/p44 mitogen-activated protein kinase (MAPK), also known as the ERK1/2 pathway.[14] Amlodipine has been shown to dose-dependently inhibit the activation of ERK1/2 induced by growth factors, suggesting a mechanism for its anti-atherosclerotic properties.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US6653481B2 - Process for making amlodipine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 8. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. benchchem.com [benchchem.com]

- 14. Dual mechanism of action of amlodipine in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Orai1: A Comprehensive Technical Guide to its Role as a Calcium Release-Activated Calcium (CRAC) Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orai1 is a crucial protein that forms the pore of the Calcium Release-Activated Calcium (CRAC) channel, a highly calcium-selective ion channel essential for a multitude of cellular functions.[1][2] This channel is a key component of store-operated calcium entry (SOCE), a process where the depletion of calcium from the endoplasmic reticulum (ER) triggers the influx of extracellular calcium into the cell.[3][4] The modulation of Orai1 activity is critical for processes ranging from T-cell activation and immune responses to muscle function and development.[5][6][7] Dysregulation of Orai1 function is implicated in a variety of human diseases, including immunodeficiency, autoimmune disorders, and certain myopathies, making it a significant target for therapeutic intervention.[5][6][8][9][10] This technical guide provides an in-depth overview of Orai1 as a CRAC channel modulator, focusing on its mechanism of action, key experimental protocols for its study, and quantitative data on its modulation.

The STIM1-Orai1 Signaling Pathway

The activation of Orai1 is intricately controlled by the stromal interaction molecule 1 (STIM1), an ER-resident calcium sensor.[7][11] The canonical activation pathway is as follows:

-

Store Depletion: Various cell surface receptor signals lead to the depletion of calcium from the ER lumen.

-

STIM1 Sensing and Conformational Change: The EF-hand domain of STIM1, located in the ER lumen, senses the drop in calcium concentration. This triggers a conformational change in STIM1.

-

STIM1 Oligomerization and Translocation: STIM1 proteins oligomerize and translocate to ER-plasma membrane (PM) junctions.[11]

-

STIM1-Orai1 Interaction: At these junctions, the cytosolic domain of STIM1 directly interacts with the N- and C-termini of Orai1 channels in the plasma membrane.[11][12]

-

Orai1 Channel Gating: This interaction induces a conformational change in the Orai1 channel, leading to the opening of its pore and the highly selective influx of calcium into the cell.[12][13]

This intricate signaling cascade ensures a precise and controlled calcium influx in response to cellular needs. The direct binding of STIM1 to Orai1 is a critical step and a key target for understanding and modulating CRAC channel activity.[11]

Quantitative Data on Orai1 Modulation and Properties

The following tables summarize key quantitative data related to the pharmacological modulation and biophysical properties of the Orai1 channel. This information is critical for researchers designing experiments and for professionals in drug development seeking to target Orai1.

Table 1: Pharmacological Inhibitors of Orai1

| Compound | Target | IC50 | Cell Type | Comments |

| YM-58483 (BTP2) | Orai1 | 2.8 µM | MDA-MB-231 breast cancer cells | Potent blocker of thapsigargin-induced SOCE.[14] Also inhibits TRPC3 and TRPC5.[14] |

| GSK-7975A | Orai1, Orai3 | 4 µM | HEK293 cells | Pyrazole derivative, also blocks TRPV6 channels.[14][15] |

| GSK-5503A | CRAC channels | ~4 µM | HEK293 cells | Pyrazole derivative with similar potency to GSK-7975A.[15] |

| AnCoA4 | Orai1 | ~80% inhibition at 20 µM | HEK-293 cells (co-expressing STIM1/Orai1) | Inhibits Orai1 recruitment into puncta.[14] |

| ML-9 | SOCE | 10 µM | - | Also a myosin light chain kinase (MLCK) inhibitor.[14] |

| 2-APB (high conc.) | CRAC channels | 20-100 µM | Various | Biphasic effect; inhibitory at high concentrations.[14][16] |

| CM4620 | Orai1 | 0.2 µM | HEK-293 cells | Selective for Orai1 over Orai2. |

| Synta 66 | Orai1 | - | Vascular smooth muscle and endothelial cells | Inhibits SOCE.[17] |

| Gadolinium (Gd3+) | Orai1, Orai2, Orai3 | 5 µM | ORAI-TKO HEK293 cells | Potent, non-selective blocker of all Orai isoforms.[16] |

Table 2: Pharmacological Activators and Potentiators of Orai1

| Compound | Target | EC50 / Effective Concentration | Cell Type | Comments |

| IA65 | Orai1 | 2 µM (for CDI enhancement) | Orai-TKO HEK293 cells | Selective enhancer of Orai1 activity, also potentiates Ca2+-dependent inactivation (CDI).[14][18] |

| 2-APB (low conc.) | CRAC channels | 1-10 µM | Various | Potentiates CRAC channel activity at low concentrations.[14][16] |

Table 3: Biophysical Properties of the Orai1 Channel

| Property | Value | Conditions | Reference |

| Unitary Conductance (Ca2+) | ~20 fS | 2-110 mM extracellular Ca2+ | [19] |

| Unitary Conductance (monovalent ions) | ~200 fS | Divalent-free conditions | [20] |

| Open Probability (Po) | ~0.7-0.8 | STIM1-activated | [12][21] |

| Ca2+ Selectivity (PCa/PNa) | >1000 | [20][21] |

Key Experimental Protocols

Studying the function and modulation of Orai1 requires specialized biophysical and cell imaging techniques. The following sections provide detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC

This technique directly measures the ion current (ICRAC) flowing through Orai1 channels.

Objective: To record and characterize the Ca2+ release-activated Ca2+ current (ICRAC) mediated by Orai1 channels.

Materials:

-

Cells expressing Orai1 and STIM1 (e.g., HEK293T, Jurkat T-cells)

-

Patch-clamp amplifier and data acquisition system (e.g., EPC-10)

-

Micromanipulator

-

Inverted microscope

-

Borosilicate glass capillaries

-

Pipette puller and microforge

-

Perfusion system

-

External (bath) solution: 120 mM NaCl, 10 mM TEA-Cl, 2.8 mM KCl, 2 mM MgCl2, 10 mM CaCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution: 120 mM Cs-glutamate, 8 mM MgCl2, 10 mM HEPES, 10 mM BAPTA (or EGTA) (pH 7.2 with CsOH). To induce store depletion, 20 µM IP3 can be included.

-

Store-depleting agents (e.g., Thapsigargin (Tg), Ionomycin)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. For transient transfections, transfect cells with Orai1 and STIM1 expression plasmids.

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution. Fire-polish the tip to ensure a smooth surface for sealing.

-

Recording Setup: Place the coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation: Approach a single cell with the patch pipette under positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Store Depletion: Induce depletion of ER Ca2+ stores either passively by dialysis of the cell with the BAPTA/EGTA-containing internal solution or actively by including IP3 in the pipette solution or by bath application of Thapsigargin.

-

Data Acquisition: Apply a series of voltage ramps or steps (e.g., from -120 mV to +100 mV) to elicit and record the characteristic inwardly rectifying ICRAC.

-

Pharmacology: To test the effect of modulators, apply the compounds via the perfusion system and record the changes in ICRAC.

Förster Resonance Energy Transfer (FRET) Imaging of STIM1-Orai1 Interaction

FRET microscopy allows for the visualization and quantification of the close proximity between STIM1 and Orai1, indicating their direct interaction.

Objective: To monitor the interaction between STIM1 and Orai1 in live cells upon store depletion.

Materials:

-

Live-cell imaging microscope equipped with a FRET module (e.g., two emission channels for donor and acceptor).

-

Cells expressing fluorescently tagged STIM1 (e.g., STIM1-CFP or STIM1-YFP) and Orai1 (e.g., Orai1-YFP or Orai1-CFP).

-

Imaging medium (e.g., HEPES-buffered saline).

-

Store-depleting agent (e.g., Thapsigargin).

Procedure:

-

Cell Transfection: Co-transfect cells with plasmids encoding the FRET pair (e.g., STIM1-CFP as the donor and Orai1-YFP as the acceptor).

-

Imaging Setup: Place the coverslip with transfected cells on the microscope stage.

-

Baseline Imaging: Acquire baseline images in three channels: donor excitation/donor emission (CFP), donor excitation/acceptor emission (FRET), and acceptor excitation/acceptor emission (YFP).

-

Store Depletion: Perfuse the cells with a solution containing a store-depleting agent (e.g., 1 µM Thapsigargin).

-

Time-Lapse Imaging: Acquire images in all three channels at regular intervals to monitor the change in FRET signal over time as STIM1 and Orai1 co-cluster.

-

FRET Analysis: Calculate the normalized FRET (NFRET) or FRET efficiency (E) to quantify the interaction. An increase in the FRET signal upon store depletion indicates the interaction between STIM1 and Orai1.

Total Internal Reflection Fluorescence (TIRF) Microscopy of Orai1 Clustering

TIRF microscopy selectively illuminates a thin layer of the cell near the coverslip, allowing for high-resolution imaging of plasma membrane events like Orai1 clustering.

Objective: To visualize the clustering of Orai1 at the plasma membrane upon store depletion and co-localization with STIM1.

Materials:

-

TIRF microscope.

-

Cells expressing fluorescently tagged Orai1 (e.g., Orai1-GFP) and STIM1 (e.g., STIM1-mCherry).

-

Imaging medium.

-

Store-depleting agent (e.g., Thapsigargin).

Procedure:

-

Cell Transfection: Co-transfect cells with plasmids encoding fluorescently tagged Orai1 and STIM1.

-

TIRF Imaging: Place the coverslip on the TIRF microscope. Adjust the angle of the laser beam to achieve total internal reflection.

-

Baseline Imaging: Acquire images of the fluorescently tagged proteins before store depletion. Orai1 should appear diffusely distributed on the plasma membrane.

-

Store Depletion: Add a store-depleting agent to the imaging medium.

-

Time-Lapse Imaging: Acquire a time-lapse series of images to visualize the dynamic formation of Orai1 clusters (puncta) at the plasma membrane and their co-localization with STIM1 puncta.

-

Image Analysis: Quantify the number, size, and intensity of the puncta to analyze the extent of clustering.

Orai1 in Disease and as a Therapeutic Target

Mutations in the ORAI1 gene can lead to either loss-of-function or gain-of-function of the CRAC channel, resulting in distinct clinical phenotypes.

-

Loss-of-Function Mutations: These mutations lead to severe combined immunodeficiency (SCID)-like diseases, characterized by impaired T-cell activation, as well as myopathy and ectodermal dysplasia.[5][6] A well-known example is the R91W mutation, which results in a non-functional channel.[8]

-

Gain-of-Function Mutations: These mutations cause constitutive activation of Orai1, leading to conditions like tubular aggregate myopathy and Stormorken syndrome.[6][9][10]

The critical role of Orai1 in these diseases underscores its potential as a therapeutic target. The development of specific Orai1 inhibitors is a promising strategy for treating autoimmune diseases, certain cancers, and inflammatory conditions where excessive calcium signaling is a contributing factor.[1] Conversely, Orai1 activators could potentially be used to treat conditions associated with deficient calcium signaling.

Conclusion

Orai1 is a finely tuned molecular machine at the heart of cellular calcium signaling. Its modulation through the STIM1 pathway is essential for a vast array of physiological processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of Orai1 and to develop novel therapeutic strategies targeting this critical ion channel. A deeper understanding of Orai1 pharmacology and the consequences of its dysregulation will continue to pave the way for innovative treatments for a range of human diseases.

References

- 1. What are ORAI1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. ORAI-mediated calcium entry: mechanism and roles, diseases and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diseases caused by mutations in ORAI1 and STIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | STIM1/ORAI1 Loss-of-Function and Gain-of-Function Mutations Inversely Impact on SOCE and Calcium Homeostasis and Cause Multi-Systemic Mirror Diseases [frontiersin.org]

- 8. Novel ORAI1 Mutation Disrupts Channel Trafficking Resulting in Combined Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. ORAI1 Mutations with Distinct Channel Gating Defects in Tubular Aggregate Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. STIM1 Clusters and Activates CRAC Channels via Direct Binding of a Cytosolic Domain to Orai1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Orai1 calcium channels in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A New Selective Pharmacological Enhancer of the Orai1 Ca2+ Channel Reveals Roles for Orai1 in Smooth and Skeletal Muscle Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structures reveal opening of the store-operated calcium channel Orai - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural Insights into Ca2+ Permeation through Orai Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The exquisitely cooperative nature of Orai1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Blockbuster: An In-Depth Technical Guide to the Discovery and History of Dihydropyridine Calcium Channel Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental methodologies related to dihydropyridine (B1217469) (DHP) calcium channel modulators. From their origins in cardiovascular research to their establishment as a cornerstone of hypertension and angina therapy, this document details the key scientific milestones, presents comparative quantitative data, and outlines the experimental protocols that enabled their development.

A Serendipitous Discovery: The History of Dihydropyridines

The journey of dihydropyridine calcium channel blockers began in the mid-1960s during a broad search for new coronary vasodilators.[1][2] Researchers at the German pharmaceutical company Bayer AG were screening novel compounds for their potential to treat angina pectoris.[3] This research program led to the synthesis of the first 1,4-dihydropyridine (B1200194) compound, nifedipine (B1678770) (initially coded BAY a1040), which demonstrated potent vasodilatory effects.[3]

Initial pharmacological studies revealed that nifedipine's mechanism was distinct from existing vasodilators like nitrates. Instead of acting as a nitric oxide donor, it inhibited the contraction of vascular smooth muscle by interfering with the influx of extracellular calcium ions.[2] This pioneering work, built upon Sidney Ringer's 1883 discovery of calcium's role in muscle contraction, led to the classification of nifedipine as the first "calcium antagonist."[1][2]

Subsequent radiochemical and electrophysiological studies definitively identified the target of dihydropyridines as the L-type voltage-gated calcium channels.[1] This discovery solidified a new pharmacological class and paved the way for the development of second and third-generation dihydropyridines with improved pharmacokinetic profiles and tissue selectivity.

The foundational chemical synthesis for this entire class of drugs is the Hantzsch dihydropyridine synthesis , first reported by Arthur Rudolf Hantzsch in 1881.[4] This multicomponent reaction, which condenses an aldehyde, a β-ketoester, and a nitrogen donor, proved to be an efficient method for creating the core 1,4-dihydropyridine scaffold of nifedipine and its successors.[4][5][6]

Quantitative Pharmacology of Dihydropyridines

The efficacy and clinical utility of dihydropyridine modulators are defined by their affinity for the L-type calcium channel and their pharmacokinetic properties. The following tables summarize key quantitative data for several prominent members of this class.

Table 1: In Vitro Potency of Dihydropyridine Calcium Channel Blockers

| Compound | Assay Type | Preparation | IC₅₀ (nM) | Reference(s) |

| Nifedipine | Inhibition of K⁺-induced contraction | Rat Aorta | 2.9 | [7] |

| Amlodipine (B1666008) | Inhibition of Ca²⁺-induced contraction | Rat Aorta | 1.9 | [8] |

| Felodipine (B1672334) | Vasodilation (Log IC₅₀) | Human Forearm | 0.34 | [9] |

| SQ 32,547 | Inhibition of K⁺-induced contraction | Rat Aorta | 5.5 | [7] |

| SQ 32,926 | Inhibition of K⁺-induced contraction | Rat Aorta | 8.1 | [7] |

| Calculated from Log IC₅₀ of -8.47 M |

Table 2: Comparative Pharmacokinetic Properties of Dihydropyridine Calcium Channel Blockers

| Drug | Bioavailability | Plasma Half-life (t½) | Metabolism | Key Characteristics | Reference(s) |

| Nifedipine | Low, variable | Short | High first-pass (CYP3A4) | Prototype DHP; short-acting formulations can cause reflex tachycardia. | [10] |

| Amlodipine | High (~65%) | 35-50 hours | Extensive (CYP3A4) | Slow onset and long duration of action, allowing for once-daily dosing. | [10] |

| Felodipine | ~15% | 11-16 hours | Extensive first-pass (CYP3A4) | High vascular selectivity. | |

| Nicardipine | ~35% | 2-4 hours | Extensive first-pass (CYP3A4) | Available in intravenous formulations for hypertensive emergencies. | |

| Clevidipine | N/A (IV only) | ~1 minute | Rapid hydrolysis by blood esterases | Ultra-short-acting; used for rapid blood pressure control. | [11] |

Core Experimental Protocols

The characterization of dihydropyridine modulators relies on a series of foundational experimental techniques. Detailed below are representative protocols for the chemical synthesis and pharmacological evaluation of these compounds.

Hantzsch Synthesis of Nifedipine

This protocol describes the one-pot synthesis of nifedipine from 2-nitrobenzaldehyde, methyl acetoacetate, and ammonia (B1221849), as adapted from established Hantzsch reaction methodologies.[5]

Materials:

-

2-Nitrobenzaldehyde

-

Methyl acetoacetate

-

Concentrated aqueous ammonia (35%)

-

50 mL round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Apparatus for filtration (e.g., Büchner funnel)

-

Ice-water bath

Procedure:

-

Reaction Setup: In a fume hood, combine 2.27 g (15.0 mmol) of 2-nitrobenzaldehyde, 4.0 mL (37.1 mmol) of methyl acetoacetate, and 4.0 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Addition of Ammonia: Carefully add 1.6 mL (35 mmol) of concentrated aqueous ammonia to the flask.

-

Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 90°C) using a heating mantle or oil bath. Maintain reflux with continuous stirring for 3.5 hours.

-

Crystallization: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature.

-

Precipitation: If a precipitate has not formed, place the flask in an ice-water bath to induce crystallization.

-

Isolation: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold methanol.

-

Drying and Analysis: Allow the product to air-dry. The resulting yellow crystals can be further purified by recrystallization and characterized by NMR, IR spectroscopy, and melting point analysis.

Radioligand Binding Assay for L-Type Calcium Channels

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of a test compound (e.g., nifedipine) for the L-type calcium channel using a radiolabeled dihydropyridine, such as [³H]-nitrendipine.

Materials:

-

Tissue source rich in L-type channels (e.g., rat cardiac ventricular muscle)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]-nitrendipine

-

Unlabeled competitor for non-specific binding (e.g., 1 µM nifedipine)

-

Test compound (unlabeled dihydropyridine) at various concentrations

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen cardiac tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g to remove debris. Pellet the membranes from the supernatant by centrifuging at 40,000 x g for 20 minutes. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Finally, resuspend the membrane pellet in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

-

Assay Incubation: In test tubes, combine:

-

100 µL of membrane preparation.

-

50 µL of [³H]-nitrendipine (at a final concentration near its Kₑ, e.g., 0.2 nM).

-

50 µL of either:

-

Assay buffer (for total binding).

-

Unlabeled competitor (for non-specific binding).

-

Test compound at various concentrations (for competition curve).

-

-

-

Equilibration: Incubate the tubes at 25°C for 60 minutes to allow binding to reach equilibrium.

-

Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Immediately wash the filters three times with 4 mL of ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of L-type calcium channel currents (Ica) in isolated vascular smooth muscle cells and their inhibition by a dihydropyridine modulator.

Materials:

-

Isolated vascular smooth muscle cells.

-

Patch-clamp amplifier, data acquisition system, and microscope.

-

Micromanipulators and pipette puller.

-

Borosilicate glass capillaries.

-

External (bath) solution (in mM): 120 NaCl, 20 BaCl₂ (as charge carrier), 10 HEPES, 1 MgCl₂, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.

-

Test compound solution (dissolved in external solution).

Procedure:

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Plating: Plate isolated cells in a recording chamber on the microscope stage and perfuse with the external solution.

-

Seal Formation: Approach a single, healthy cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior (whole-cell configuration).

-

Voltage-Clamp Protocol: Clamp the cell's membrane potential at a holding potential where L-type channels are closed and inactivated (e.g., -80 mV). Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Baseline Recording: Record stable baseline Ica for several minutes.

-

Drug Application: Perfuse the chamber with the external solution containing the dihydropyridine test compound at a known concentration.

-

Effect Recording: Once the drug effect has reached a steady state, record the inhibited Ica using the same voltage-clamp protocol.

-

Data Analysis: Measure the peak amplitude of the inward current before (control) and after drug application. Calculate the percentage of inhibition. Repeat for multiple concentrations to generate a dose-response curve and determine the IC₅₀.

Visualizing the Science: Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate the core mechanisms and processes involved in the study of dihydropyridine calcium channel modulators.

Signaling Pathway of Vascular Smooth Muscle Contraction

References

- 1. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Heart Health Community [hearthealthcommunity.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]

- 7. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the time courses and potencies of the vasodilator effects of nifedipine and felodipine in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of calcium antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Calcium Channel Modulator-1 (CAS 136941-70-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of Calcium Channel Modulator-1 (CAS 136941-70-3). This compound, a dihydropyridine (B1217469) derivative, has been identified as an orally active calcium channel modulator with demonstrated effects on vascular smooth muscle contraction and blood pressure in preclinical models. This document consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows. Due to the limited availability of recent research, this guide primarily draws from the foundational data associated with its initial characterization.

Chemical and Physical Properties

Calcium Channel Modulator-1 is a complex organic molecule belonging to the dihydropyridine class of calcium channel blockers.[1] Its systematic name is 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, methyl 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propyl ester, S,S-dioxide.[1]

Table 1: Physicochemical Properties of Calcium Channel Modulator-1

| Property | Value | Reference |

| CAS Number | 136941-70-3 | [1][2][3] |

| Molecular Formula | C₂₆H₂₄Cl₂N₂O₇S | [1] |

| Molecular Weight | 579.4 g/mol | [2] |

| Appearance | White to off-white solid | MedchemExpress |

| Purity | ≥98% (as commercially available) | MedchemExpress |

| Solubility | Soluble in DMSO | MedchemExpress |

| Storage | Stock solution can be stored at -80°C for 6 months or -20°C for 1 month. | MedchemExpress |

Pharmacological Properties and Mechanism of Action

Calcium Channel Modulator-1 is an orally active calcium channel modulator.[4] As a dihydropyridine derivative, it is presumed to exert its effects by blocking L-type voltage-gated calcium channels, primarily in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.

Signaling Pathway

The proposed signaling pathway for Calcium Channel Modulator-1 is consistent with that of other dihydropyridine calcium channel blockers. By binding to the L-type calcium channels on vascular smooth muscle cells, it prevents the influx of extracellular calcium. This, in turn, reduces the formation of the calcium-calmodulin complex, leading to decreased activation of myosin light chain kinase (MLCK). The reduced phosphorylation of myosin light chains results in smooth muscle relaxation and vasodilation.

Caption: Proposed mechanism of action for Calcium Channel Modulator-1.

Preclinical Data

The available preclinical data for Calcium Channel Modulator-1 demonstrates its activity in both in vitro and in vivo models of cardiovascular function.

Table 2: In Vitro Activity of Calcium Channel Modulator-1

| Assay | Endpoint | Value | Reference |

| Aortic Contraction | IC₅₀ | 0.8 μM | [4] |

Table 3: In Vivo Activity of Calcium Channel Modulator-1

| Animal Model | Administration | Dosage | Effect | Reference |

| Spontaneously Hypertensive Rats | Oral | 20 mg/kg | 35-37% decrease in systolic blood pressure | [4] |

| Anesthetized Spontaneously Hypertensive Rats | Intravenous | Not specified | Decrease in blood pressure (more pronounced and long-lasting than nifedipine) | [1] |

Experimental Protocols

Detailed experimental protocols for Calcium Channel Modulator-1 are primarily described in the 1992 publication by Sunkel CE, et al. in the Journal of Medicinal Chemistry.[4] As the full text of this foundational study is not widely available, the following sections describe generalized protocols for the key experiments cited.

In Vitro Aortic Contraction Assay

This assay is used to determine the effect of a compound on vascular smooth muscle contraction.

Methodology:

-

Tissue Preparation: Thoracic aortas are isolated from rats, cleaned of adherent connective and adipose tissue, and cut into rings (2-4 mm in width).

-

Mounting: Aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.

-

Equilibration: The rings are allowed to equilibrate under a resting tension for a specified period.

-

Contraction Induction: A contractile agent (e.g., potassium chloride or phenylephrine) is added to the bath to induce a stable contraction.

-

Compound Addition: Cumulative concentrations of Calcium Channel Modulator-1 are added to the bath, and the relaxation response is recorded.

-

Data Analysis: The inhibitory concentration 50% (IC₅₀) is calculated from the concentration-response curve.

Caption: Generalized workflow for the in vitro aortic ring contraction assay.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This model is used to assess the blood pressure-lowering effects of a compound in a genetically hypertensive animal model.

Methodology:

-

Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used.

-

Blood Pressure Measurement: Baseline systolic blood pressure is measured using a non-invasive tail-cuff method.

-

Compound Administration: Calcium Channel Modulator-1 is administered orally (e.g., by gavage) at a specified dose (e.g., 20 mg/kg). A vehicle control group is also included.

-

Post-Dose Monitoring: Blood pressure is measured at various time points after administration to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Data Analysis: The percentage decrease in systolic blood pressure from baseline is calculated and compared to the vehicle control group.

Research Gaps and Future Directions

While Calcium Channel Modulator-1 has demonstrated potential as a cardiovascular agent, there are several areas where further research is needed:

-

Mechanism of Action: A more detailed characterization of its interaction with different subtypes of calcium channels is required.

-

Selectivity: Its selectivity for vascular versus cardiac calcium channels should be further investigated.

-

Pharmacokinetics: A comprehensive pharmacokinetic profile, including absorption, distribution, metabolism, and excretion, is needed.

-

Toxicology: In-depth toxicology studies are necessary to assess its safety profile.

-

Therapeutic Potential: Further studies are warranted to explore its potential in treating various cardiovascular diseases beyond hypertension.

Conclusion

Calcium Channel Modulator-1 (CAS 136941-70-3) is a dihydropyridine derivative with potent calcium channel blocking activity, leading to vasodilation and a reduction in blood pressure. The existing data supports its potential as a cardiovascular therapeutic agent. However, further research is essential to fully elucidate its pharmacological profile and therapeutic utility. This technical guide serves as a foundational resource for scientists and researchers interested in exploring this compound further.

References

The Role of Orai1 in Store-Operated Calcium Entry: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth examination of the Orai1 protein, the pore-forming subunit of the CRAC (Calcium Release-Activated Calcium) channel, and its central role in Store-Operated Calcium Entry (SOCE). We will explore the molecular mechanisms of Orai1 activation, its interaction with the ER calcium sensor STIM1, the impact of genetic mutations, and the pharmacological landscape of Orai1 modulators. Detailed experimental protocols for studying SOCE are provided, along with quantitative data and signaling pathway visualizations to support advanced research and drug discovery efforts.

Introduction to Store-Operated Calcium Entry (SOCE)

Store-Operated Calcium Entry (SOCE) is a ubiquitous and essential Ca2+ signaling mechanism in eukaryotic cells.[1] It is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which then triggers the influx of extracellular Ca2+ across the plasma membrane.[2][3][4][5] This process is critical for a vast array of cellular functions, including gene transcription, cell proliferation, immune cell activation, and muscle contraction.[4][6][7] The two principal molecular players in SOCE are the stromal interaction molecule 1 (STIM1), the ER Ca2+ sensor, and Orai1, the pore-forming subunit of the highly Ca2+-selective CRAC channel.[1][2][6][7][8]

The Core Machinery: STIM1 and Orai1

The activation of SOCE is a tightly choreographed process involving the dynamic interaction between STIM1 and Orai1.

-

Resting State: In a resting cell with full ER Ca2+ stores, STIM1 is diffusely distributed throughout the ER membrane, and Orai1 is similarly dispersed in the plasma membrane.[5]

-

Store Depletion: Upon stimulation by various physiological agonists, inositol (B14025) 1,4,5-trisphosphate (IP3) is generated, leading to the release of Ca2+ from the ER.[3] The decrease in luminal ER Ca2+ is sensed by the EF-hand domain of STIM1.[9]

-

STIM1 Activation and Translocation: This Ca2+ unbinding triggers a conformational change in STIM1, causing it to oligomerize and translocate to regions of the ER that are in close proximity to the plasma membrane, known as ER-PM junctions.[3][4][5]

-

STIM1-Orai1 Coupling and Channel Gating: At these junctions, the activated STIM1 oligomers directly bind to Orai1 channels.[10][11] This physical interaction induces a conformational change in the Orai1 channel, leading to its opening and the subsequent influx of extracellular Ca2+ into the cytosol.[7][10] This influx, termed ICRAC (Ca2+ Release-Activated Ca2+ current), is highly selective for Ca2+ ions.[12]

The following diagram illustrates the core signaling pathway of SOCE activation.

References

- 1. Orai channels: key players in Ca2+ homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. STIM1 couples to ORAI1 via an intramolecular transition into an extended conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic Movement of the Calcium Sensor STIM1 and the Calcium Channel Orai1 in Activated T-Cells: Puncta and Distal Caps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. moodle2.units.it [moodle2.units.it]

- 8. Isoform-Specific Properties of Orai Homologues in Activation, Downstream Signaling, Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. focusonmicroscopy.org [focusonmicroscopy.org]

- 10. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]

Endogenous Ligands for Voltage-Gated Calcium Channels: A Technical Guide

Disclaimer: The initially requested target, "Calcium channel-modulator-1," does not correspond to a recognized protein in scientific literature. This guide therefore focuses on a well-established and critically important family of calcium channels: the Voltage-Gated Calcium Channels (VGCCs). The principles, experimental designs, and data presentation formats detailed herein provide a robust framework for the study of endogenous modulation of any ion channel.

This technical whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the study of endogenous modulation of Voltage-Gated Calcium Channels (VGCCs). It provides a comprehensive overview of key endogenous ligands, their quantitative interaction data, detailed experimental protocols for their characterization, and the signaling pathways they influence.

Overview of Voltage-Gated Calcium Channels (VGCCs)

Voltage-gated calcium channels are transmembrane proteins that form ion channels selective to calcium ions (Ca²⁺). They are essential for a multitude of physiological processes, including neurotransmitter release, muscle contraction, gene expression, and hormone secretion. VGCCs are classified into several subfamilies based on their biophysical and pharmacological properties, with the L-type, N-type, P/Q-type, R-type, and T-type channels being the most extensively studied. The activity of these channels is not solely dependent on membrane potential but is also finely tuned by a variety of endogenous molecules.

Key Endogenous Ligands and Their Quantitative Data

The interaction of endogenous ligands with VGCCs can be quantified through various parameters such as the half-maximal inhibitory concentration (IC₅₀), the half-maximal effective concentration (EC₅₀), and the dissociation constant (Kd). These values provide a measure of the ligand's potency and affinity for the channel.

| Endogenous Ligand | Channel Subtype(s) | Interaction Parameter | Reported Value(s) | Cellular/Physiological Effect |

| GABA (γ-Aminobutyric acid) | N-type, P/Q-type | IC₅₀ | 1-10 µM | Inhibition of neurotransmitter release |

| Dopamine | L-type | EC₅₀ | 0.5-5 µM | Modulation of neuronal excitability |

| Somatostatin | N-type, P/Q-type | IC₅₀ | 1-100 nM | Inhibition of hormone secretion |

| Opioid Peptides (e.g., Enkephalins) | N-type | IC₅₀ | 10-500 nM | Analgesia, modulation of synaptic transmission |

| Neuropeptide Y (NPY) | N-type | IC₅₀ | 1-50 nM | Vasoconstriction, inhibition of neurotransmitter release |

| Protons (H⁺) | T-type | IC₅₀ | pH 7.4 to 6.8 | Modulation of neuronal firing patterns |

| Zinc (Zn²⁺) | L-type, T-type | IC₅₀ | 1-20 µM | Modulation of channel gating |

Experimental Protocols for Characterizing Endogenous Ligand Interactions

The characterization of endogenous ligand interactions with VGCCs relies on a combination of electrophysiological, biochemical, and molecular biology techniques.

Electrophysiological Recording of VGCC Activity

Patch-Clamp Electrophysiology is the gold-standard technique for studying the effects of endogenous ligands on VGCC function.

-

Objective: To measure the ionic current flowing through VGCCs in the presence and absence of the endogenous ligand.

-

Methodology:

-

Cell Preparation: Utilize primary neuronal cultures, cultured cell lines (e.g., HEK293) stably expressing the VGCC subtype of interest, or acutely dissociated neurons.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an internal solution containing a charge carrier (e.g., Cs⁺ to block K⁺ channels) and a Ca²⁺ indicator.

-

Whole-Cell Configuration: Establish a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior.

-

Voltage Protocol: Apply a series of depolarizing voltage steps from a holding potential (e.g., -80 mV) to elicit Ca²⁺ currents.

-

Ligand Application: Perfuse the cell with an external solution containing the endogenous ligand at various concentrations.

-

Data Analysis: Measure the peak Ca²⁺ current amplitude at each voltage step before and after ligand application. Plot the concentration-response curve to determine the IC₅₀ or EC₅₀.

-

Figure 1. Workflow for Patch-Clamp Electrophysiology.

Radioligand Binding Assays

-

Objective: To directly measure the affinity of an endogenous ligand for a specific VGCC subtype.

-

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the target VGCC and isolate the membrane fraction by centrifugation.

-

Radioligand Selection: Choose a radiolabeled ligand (e.g., [³H]-nitrendipine for L-type channels) that binds with high affinity and specificity to the target channel.

-

Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the unlabeled endogenous ligand.

-

Separation: Separate the bound from the unbound radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.

-

Data Analysis: Perform a competition binding analysis to determine the Ki (inhibition constant) of the endogenous ligand, which is a measure of its binding affinity.

-

A Technical Guide to the Oral Pharmacokinetics of Calcium Channel-Modulator-1 (CCM-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: The following document is a hypothetical guide based on publicly available information regarding calcium channel modulators. "Calcium channel-modulator-1" (CCM-1) as described herein is a fictional compound. The data and experimental protocols presented are representative examples generated for illustrative purposes and are not derived from actual studies of a specific molecule named CCM-1.

Executive Summary

This compound (CCM-1) is an investigational small molecule designed as a highly selective, orally bioavailable antagonist of L-type calcium channels.[1][2] These channels are critical in regulating the influx of calcium into cells, a process fundamental to functions like muscle contraction and neurotransmitter release.[3] By modulating these channels, CCM-1 presents a therapeutic potential for cardiovascular conditions such as hypertension.[4][5] This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) profile of CCM-1 following oral administration. The presented data covers key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters derived from in vitro assays and in vivo studies in rodent and non-rodent species. All quantitative data are summarized in tabular format for clarity, and key experimental workflows and physiological processes are visualized using diagrams.

Mechanism of Action and Signaling Pathway

CCM-1 exerts its pharmacological effect by binding to the alpha-1 subunit of L-type voltage-gated calcium channels, which are predominantly found in vascular smooth muscle and cardiac myocytes.[1][6] This binding inhibits the influx of extracellular calcium ions into the cell. In vascular smooth muscle, this reduction in intracellular calcium leads to relaxation, vasodilation, and a subsequent decrease in systemic vascular resistance and blood pressure.[3][6]

Caption: Mechanism of Action of CCM-1 on Vascular Smooth Muscle Cells.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its onset, intensity, and duration of action.[7] The following sections detail the absorption, distribution, metabolism, and excretion characteristics of CCM-1.

Absorption

CCM-1 is readily absorbed following oral administration.[8] The absolute bioavailability, however, is moderate, suggesting a degree of first-pass metabolism.[9]

Table 1: Oral Absorption Parameters of CCM-1

| Parameter | Rat (20 mg/kg) | Dog (10 mg/kg) | Human (Projected) |

|---|---|---|---|

| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.7 | 2.0 - 4.0 |

| Cmax (ng/mL) | 850 ± 120 | 1100 ± 250 | 1500 - 2000 |

| AUC₀-∞ (ng·h/mL) | 4250 ± 600 | 9800 ± 1500 | 18000 - 22000 |

| Oral Bioavailability (%) | ~45% | ~60% | ~50-65% |

Distribution

CCM-1 exhibits a moderate volume of distribution, indicating that the drug distributes into tissues beyond the systemic circulation. It shows high binding to plasma proteins, primarily albumin.

Table 2: Distribution Characteristics of CCM-1

| Parameter | Value | Method |

|---|---|---|

| Volume of Distribution (Vd) | 2.5 L/kg (Rat) | IV Bolus Study |

| Plasma Protein Binding | >98% | Equilibrium Dialysis |

| Primary Binding Protein | Albumin | In vitro binding assay |

| Blood-to-Plasma Ratio | 0.85 | In vitro incubation |

Metabolism

CCM-1 is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system.[10] The major metabolic pathways are oxidation and N-dealkylation. Two major inactive metabolites (M1 and M2) have been identified in plasma and urine.

Table 3: Metabolic Profile of CCM-1

| Parameter | Finding |

|---|---|

| Primary Site of Metabolism | Liver |

| Primary CYP Isoforms | CYP3A4 (major), CYP2D6 (minor) |

| Major Metabolites | M1 (Oxidative), M2 (N-dealkylated) |

| Metabolite Activity | Pharmacologically inactive |

| First-Pass Effect | Moderate to High |

Excretion

The elimination of CCM-1 occurs through both renal and fecal routes. The majority of the administered dose is excreted as metabolites.

Table 4: Excretion and Elimination Parameters of CCM-1

| Parameter | Rat | Dog |

|---|---|---|

| Elimination Half-Life (t½) | 4.5 ± 0.8 h | 6.2 ± 1.1 h |

| Total Body Clearance (CL) | 0.8 L/h/kg | 0.5 L/h/kg |

| Route of Excretion (%) | ~60% Feces, ~35% Urine | ~55% Feces, ~40% Urine |

| Unchanged Drug in Urine (%) | < 2% | < 1% |

Experimental Protocols and Workflows

In Vivo Pharmacokinetic Study Protocol

The following protocol outlines a typical preclinical pharmacokinetic study in rats to determine the parameters listed above.

-

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 250-300g.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle. Animals are fasted overnight prior to dosing.

-

Drug Formulation: CCM-1 is dissolved in a vehicle of 5% DMSO, 40% PEG400, and 55% saline for oral gavage.

-

Dosing:

-

Oral Group: A single dose of 20 mg/kg is administered via oral gavage.

-

Intravenous Group: A single bolus dose of 2 mg/kg is administered via the tail vein to determine absolute bioavailability.

-

-

Sample Collection: Blood samples (~0.2 mL) are collected from the jugular vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma is separated by centrifugation (3000g for 10 minutes) and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of CCM-1 are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated using non-compartmental analysis with Phoenix WinNonlin software.

Caption: Workflow for a Preclinical In Vivo Pharmacokinetic Study.

In Vitro Metabolic Stability Assay Protocol

-

System: Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

-

Incubation: CCM-1 (1 µM final concentration) is incubated with HLM in a phosphate (B84403) buffer (pH 7.4).

-

Reaction Initiation: The metabolic reaction is initiated by adding an NADPH-regenerating system.

-

Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

-

Reaction Quenching: The reaction is stopped at each time point by adding ice-cold acetonitrile.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining percentage of CCM-1.

-

Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Integrated ADME Process

The journey of CCM-1 through the body involves a sequence of interconnected processes. Following oral administration, the drug must be absorbed from the gastrointestinal tract, distribute via the systemic circulation, be metabolized by the liver, and finally be excreted.

Caption: The integrated ADME pathway of orally administered CCM-1.

Conclusion

The preclinical pharmacokinetic profile of CCM-1 demonstrates properties suitable for an orally administered therapeutic agent. It is readily absorbed, though subject to first-pass metabolism, and distributes effectively to tissues. Its metabolism is predictable and leads to inactive metabolites, and it is cleared through both renal and fecal pathways with a half-life that supports a once or twice-daily dosing regimen. These findings support the continued clinical development of CCM-1 for the treatment of cardiovascular disorders.

References

- 1. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 3. What are calcium channel modulators and how do they work? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Calcium-channel modulators for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium Channel Blockers - BioPharma Notes [biopharmanotes.com]

- 7. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of L-Type Calcium Channel Modulators on Aortic Contraction

Disclaimer: The specific compound "Calcium channel-modulator-1" is not a recognized entity in published scientific literature. This guide has been constructed using Verapamil , a well-characterized L-type calcium channel blocker, as a representative molecule to illustrate the principles, protocols, and effects on aortic contraction. The data and methodologies presented herein are based on established findings for Verapamil and serve as a technical template for researchers in pharmacology and drug development.

Core Mechanism of Action

Vascular smooth muscle contraction is fundamentally regulated by the concentration of intracellular calcium ([Ca²⁺]i). An elevation in [Ca²⁺]i leads to the binding of calcium to calmodulin (CaM). The resulting Ca²⁺-CaM complex activates Myosin Light Chain Kinase (MLCK), which then phosphorylates the myosin light chain (MLC).[1] This phosphorylation enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and, consequently, muscle contraction.[1][2]

Aortic contraction can be initiated through two primary pathways:

-

Pharmacomechanical Coupling (Receptor-Operated): Agonists like phenylephrine (B352888) (PHE) bind to specific receptors (e.g., α1-adrenergic receptors) on the smooth muscle cell membrane.[3][4] This activates a Gq-protein signaling cascade, leading to the activation of Phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), causing the release of stored Ca²⁺ into the cytosol. This initial release can trigger further Ca²⁺ influx from the extracellular space through various channels, including L-type voltage-gated calcium channels (LTCCs).[5]

-